molecular formula C13H13NO3S B15057752 Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate

Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate

Cat. No.: B15057752
M. Wt: 263.31 g/mol
InChI Key: XMBPGSIJRYBSOO-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate: Known for its diverse biological activities.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole and benzoate rings, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a thiazole ring makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate. Thiazole compounds are known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated significant antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values reaching low nanomolar concentrations .

Case Study: Antiproliferative Activity

A comparative study showed that methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate exhibited IC50 values similar to standard anticancer drugs like doxorubicin against various cancer cell lines. The presence of the thiazole moiety was essential for enhancing cytotoxicity, as seen in compounds with similar structures .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has shown moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoateStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can be attributed to its chemical structure. The thiazole ring contributes significantly to its pharmacological properties. Studies suggest that electron-donating groups (like methoxy) enhance lipophilicity and improve cellular uptake, while electron-withdrawing groups can increase potency against specific targets .

Synthesis and Characterization

Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can be synthesized through a multi-step process involving the reaction of appropriate thiazole derivatives with methoxybenzoyl chlorides. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has favorable absorption characteristics, with moderate bioavailability in vitro. Toxicity assessments reveal that it exhibits low acute toxicity in animal models, making it a candidate for further development in therapeutic applications .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 4-methoxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)10-6-9(13(15)17-3)4-5-12(10)16-2/h4-7H,1-3H3

InChI Key

XMBPGSIJRYBSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)OC

Origin of Product

United States

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